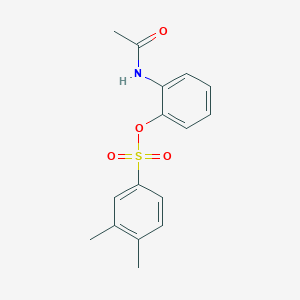![molecular formula C17H18N2O2S B272752 1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B272752.png)
1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole, also known as TBPS, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the gamma-aminobutyric acid (GABA) type A receptor, which is a major inhibitory neurotransmitter in the central nervous system. TBPS has been used to study the role of GABA receptors in various physiological and pathological conditions, including anxiety, epilepsy, and drug addiction.
Mechanism of Action
1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole acts as a competitive antagonist of the GABA type A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of GABA in the central nervous system. By binding to the receptor and preventing the binding of GABA, 1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole blocks the inhibitory effects of GABA and enhances neuronal excitability. This mechanism of action has been used to study the role of GABA receptors in various physiological and pathological conditions.
Biochemical and physiological effects:
1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole has been shown to have a number of biochemical and physiological effects, including the modulation of GABA receptor function, the enhancement of neuronal excitability, and the induction of seizures in animal models. 1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole has also been shown to have anxiogenic effects in animal models, suggesting that it may play a role in anxiety disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole in lab experiments is its potency and selectivity as a GABA receptor antagonist, which allows for precise modulation of GABA receptor function. However, one limitation is that 1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole can induce seizures at high doses, which may limit its use in certain experimental paradigms. Additionally, 1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole has a relatively short half-life in vivo, which may limit its usefulness in chronic experiments.
Future Directions
There are several future directions for research on 1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole and GABA receptors. One direction is to investigate the role of GABA receptors in the development and maintenance of drug addiction, and to explore the potential of GABA receptor modulation as a therapeutic strategy for addiction. Another direction is to study the role of GABA receptors in anxiety and depression, and to develop novel GABA receptor modulators with improved therapeutic efficacy and reduced side effects. Finally, further research is needed to elucidate the molecular mechanisms underlying the effects of 1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole and other GABA receptor modulators, and to develop new tools for studying GABA receptor function in vivo.
Synthesis Methods
1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole can be synthesized by the reaction of 4-tert-butylphenylsulfonyl chloride with 1H-benzimidazole in the presence of a base such as triethylamine. The reaction yields a white crystalline solid, which can be purified by recrystallization from a suitable solvent.
Scientific Research Applications
1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole has been used extensively in scientific research to study the role of GABA receptors in various physiological and pathological conditions. It has been used to investigate the mechanism of action of GABA receptors, as well as the effects of GABA receptor modulation on behavior and brain function. 1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole has also been used to study the role of GABA receptors in drug addiction and withdrawal, as well as in various neurological disorders such as epilepsy and anxiety.
properties
Product Name |
1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole |
|---|---|
Molecular Formula |
C17H18N2O2S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C17H18N2O2S/c1-17(2,3)13-8-10-14(11-9-13)22(20,21)19-12-18-15-6-4-5-7-16(15)19/h4-12H,1-3H3 |
InChI Key |
HAHNLZVLKXZQSL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272669.png)

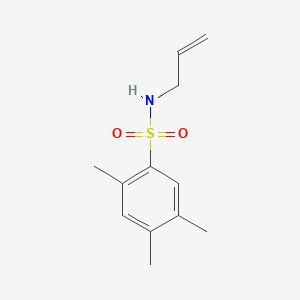
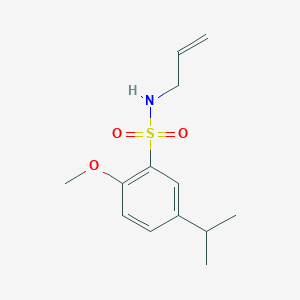
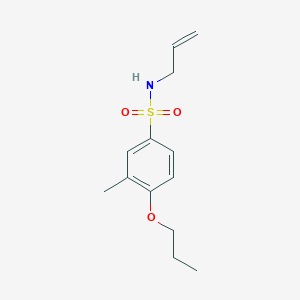

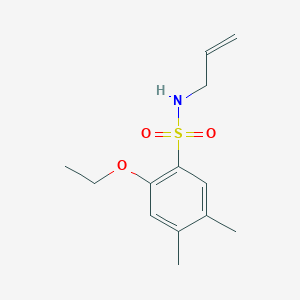
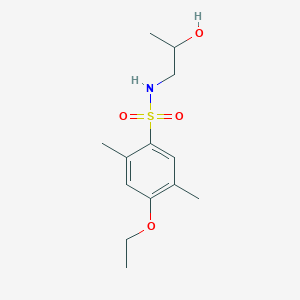

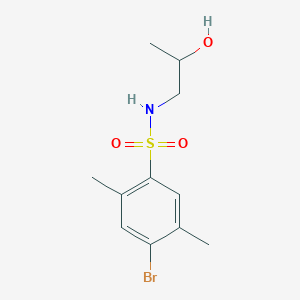
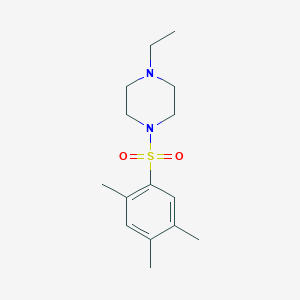
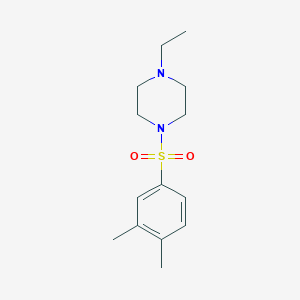
![2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272773.png)
